2-Bromo-6-(1-methylpiperidin-3-yl)pyridine

Medicinal Chemistry Property-Based Design Lead Optimization

Medicinal chemistry teams developing kinase inhibitors or Wnt pathway modulators often face limited access to regioisomerically pure 2-bromo-6-(3-piperidinyl)pyridine scaffolds. This compound resolves that bottleneck: • Single regioisomer eliminates chromatographic separation of positional isomers • 2-Bromo handle enables 5-10× faster oxidative addition in Suzuki-Miyaura couplings vs. 3- or 4-bromo analogs • N-Methylpiperidine (pKa ~8.7-9.1) provides ~10-fold reduced charged fraction at physiological pH vs. secondary amine analogs, enhancing passive BBB penetration for CNS targets • Patent-validated scaffold per WO2015144290 for Wnt signaling inhibitors in oncology

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
CAS No. 1316221-16-5
Cat. No. B1399252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1-methylpiperidin-3-yl)pyridine
CAS1316221-16-5
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H15BrN2/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3
InChIKeyDUUDICNQWLSBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine: Chemical Identity & Procurement


2-Bromo-6-(1-methylpiperidin-3-yl)pyridine (CAS 1316221-16-5) is a disubstituted heterocyclic building block comprising a 2-bromopyridine core linked at the 6-position to an N-methylpiperidin-3-yl moiety . With a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase inhibitor scaffolds and Wnt pathway modulators [1]. Its structural features—a halogenated pyridine handle for cross-coupling reactions and a tertiary amine-containing piperidine ring—enable diverse downstream functionalization strategies that are not equally accessible with alternative regioisomers or non-methylated analogs.

Why Generic Analogs Cannot Replace 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine


Within the pyridyl-piperidine chemical space, substitution patterns critically determine both synthetic utility and downstream biological performance. The specific 2-bromo-6-(3-piperidinyl) connectivity of this compound provides a unique vector geometry and electronic profile that alternative regioisomers—such as 3-bromo-5-substituted or 4-bromo-2-substituted variants—cannot replicate . The N-methylation on the piperidine ring introduces a tertiary amine with distinct basicity (calculated pKa ~8.7-9.1) and altered hydrogen-bonding capacity relative to the secondary amine present in the non-methylated analog 2-bromo-6-(piperidin-3-yl)pyridine (CAS 1260885-03-7, MW 241.13) [1]. Furthermore, the bromine atom at the pyridine 2-position exhibits regioselective reactivity in Pd-catalyzed cross-couplings that differs substantially from bromine at the 3-, 4-, or 5-positions, affecting both reaction kinetics and compatibility with downstream transformations in multi-step synthetic sequences.

Differentiation Evidence: 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine vs. Analogs


Molecular Weight & Lipophilicity vs. Non-Methylated Analog

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine (MW 255.15, C11H15BrN2) possesses an N-methyl group on the piperidine ring that distinguishes it from the direct non-methylated analog 2-bromo-6-(piperidin-3-yl)pyridine (CAS 1260885-03-7, MW 241.13, C10H13BrN2) [1]. The presence of the N-methyl substituent increases the molecular weight by 14.02 Da (+5.8%) and is predicted to elevate logP by approximately 0.5-0.7 units relative to the secondary amine analog, based on calculated property differences for matched molecular pairs of N-methylpiperidines versus piperidines .

Medicinal Chemistry Property-Based Design Lead Optimization

Wnt Pathway Inhibitor Scaffold Relevance

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine serves as a direct synthetic entry point to the pyridyl-piperidine scaffold claimed in Merck Patent GmbH's WO2015144290, which describes substituted pyridyl piperidines as Wnt pathway inhibitors for treating hyperproliferative diseases including brain, lung, colon, breast, pancreatic, and ovarian cancers [1]. The patent explicitly encompasses compounds with the 2-bromo-6-(piperidin-3-yl)pyridine core bearing various N-substituents, with the N-methyl variant representing a key intermediate series. Unlike 2-bromo-5-substituted or 2-bromo-4-substituted pyridine analogs, the 6-(1-methylpiperidin-3-yl) substitution pattern orients the piperidine nitrogen in an optimal trajectory for interacting with the Wnt pathway target binding pocket, as supported by the structure-activity relationships disclosed in the patent [1].

Oncology Wnt Signaling Kinase Inhibition Drug Discovery

2-Bromo Reactivity vs. 3- and 4-Bromo Pyridine Isomers

The 2-bromo substituent on the pyridine ring of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine exhibits enhanced reactivity toward Pd-catalyzed cross-coupling reactions compared to 3-bromo and 4-bromo pyridine analogs . 2-Bromopyridines undergo oxidative addition with Pd(0) catalysts approximately 5-10 times faster than 3-bromopyridines under standard Suzuki-Miyaura conditions due to the electron-withdrawing inductive effect of the adjacent pyridine nitrogen and reduced steric hindrance at the 2-position . This kinetic advantage translates to higher yields and cleaner reaction profiles in multi-step syntheses. Additionally, 2-bromopyridines can be selectively functionalized via directed ortho-metalation (DoM) strategies, enabling sequential C2 and C3/C4 derivatization—a capability not equally accessible with 3- or 4-bromo regioisomers .

Synthetic Chemistry Cross-Coupling C-H Functionalization Process Chemistry

6-Position Piperidinyl Geometry vs. 4- and 5-Position Analogs

The 6-position attachment of the N-methylpiperidin-3-yl group to the pyridine ring in 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine establishes a specific exit vector geometry that differs substantially from 4-position or 5-position substituted analogs . In the 6-substituted configuration, the piperidine ring extends at an angle of approximately 120° relative to the pyridine nitrogen, whereas 4-substituted analogs project at 180° and 5-substituted variants at approximately 60° . This angular difference translates to distinct three-dimensional spatial occupancy in target binding sites, with the 6-substituted geometry being particularly well-suited for occupying the solvent-exposed region of ATP-binding pockets in kinases while the 2-bromo handle remains oriented toward the hinge-binding region for further elaboration [1].

Structure-Based Drug Design Pharmacophore Modeling Kinase Inhibitors

Physicochemical Profile vs. Other Halogen-Substituted Analogs

2-Bromo-6-(1-methylpiperidin-3-yl)pyridine (MW 255.15) exhibits distinct physicochemical properties compared to its chloro- and iodo- substituted analogs, as well as to non-methylated piperidine variants [1]. The bromine atom contributes a calculated heavy atom count of 13 and a topological polar surface area (TPSA) of approximately 16-18 Ų (pyridine nitrogen only), with the N-methylpiperidine moiety adding basicity (calculated pKa ~8.7-9.1) that the secondary amine analog (calculated pKa ~10.0-10.5) does not match . The lower basicity of the tertiary amine reduces the fraction of positively charged species at physiological pH (approximately 5-10% charged for N-methyl vs. 50-70% charged for secondary amine), which can enhance passive membrane permeability while maintaining sufficient solubility for formulation .

ADME Properties Property-Based Drug Design Lead Selection

Procurement Scenarios for 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine


Wnt Inhibitor Lead Optimization

For medicinal chemistry teams developing Wnt signaling inhibitors for oncology applications, 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine provides a patent-validated pyridyl-piperidine scaffold with established synthetic accessibility [1]. The compound serves as a direct starting point for generating focused libraries via Suzuki-Miyaura cross-coupling at the 2-bromo position, enabling rapid SAR exploration of the pyridine C2 vector while maintaining the critical N-methylpiperidin-3-yl pharmacophore at the C6 position. This specific substitution pattern aligns with the geometry required for Wnt pathway target engagement as documented in Merck Patent GmbH's WO2015144290 [1].

Kinase Inhibitor Fragment Elaboration with Specific Exit Vector

In structure-based drug design programs targeting ATP-binding pockets of kinases, the 6-substituted piperidine geometry of this compound (~120° exit vector from pyridine N-1) provides a distinct spatial orientation for projecting substituents toward solvent-exposed or allosteric binding regions [1]. This vector is particularly valuable when 4-substituted (180°) or 5-substituted (60°) analogs fail to achieve productive binding conformations due to steric clashes with protein residues. The 2-bromo handle enables C2 elaboration toward the hinge-binding region while the N-methylpiperidine moiety occupies the ribose pocket or solvent channel .

CNS-Targeted Programs: Optimized Basicity & Permeability

For programs targeting central nervous system (CNS) indications where passive blood-brain barrier penetration is critical, the N-methylpiperidine moiety of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine (calculated pKa ~8.7-9.1) offers a meaningful advantage over secondary amine analogs (calculated pKa ~10.0-10.5) [1] . The ~10-fold reduction in charged fraction at physiological pH enhances passive diffusion across lipid membranes without requiring additional synthetic steps to mask basicity. This property differentiation is particularly relevant for CNS oncology targets such as glioblastoma, which is explicitly listed among the cancer indications in the related WO2015144290 patent [1].

High-Yielding 2-Bromo Cross-Coupling Sequences

In process chemistry and scale-up contexts where overall yield and impurity profiles are paramount, the 2-bromo substituent on this compound provides a kinetic advantage in Pd-catalyzed cross-coupling reactions relative to 3-bromo or 4-bromo pyridine analogs [1]. The approximately 5-10× faster oxidative addition rate of 2-bromopyridines under standard Suzuki-Miyaura conditions translates to higher conversion, cleaner reaction profiles, and reduced catalyst loading—all of which reduce cost of goods and simplify purification in multi-kilogram campaigns [1]. This efficiency gain is compounded by the compound's availability as a single regioisomer, eliminating the need for chromatographic separation of positional isomers that plagues less selective synthetic routes.

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